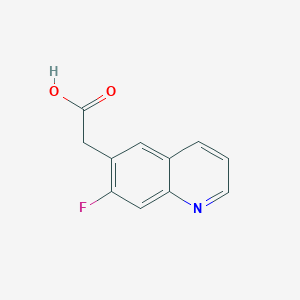

2-(7-Fluoroquinolin-6-yl)acetic acid

Beschreibung

2-(7-Fluoroquinolin-6-yl)acetic acid (CAS: 1022091-54-8) is a fluorinated quinoline derivative characterized by a fluorine atom at the 7-position of the quinoline ring and an acetic acid moiety at the 6-position. The compound has a molecular formula of C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . Its structure combines the planar aromatic quinoline system with the electron-withdrawing fluorine substituent, which modulates electronic properties and enhances metabolic stability compared to non-fluorinated analogs. The acetic acid group improves solubility in polar solvents and facilitates chemical modifications, making it a versatile intermediate in medicinal chemistry, particularly for anti-inflammatory and anticancer agent development .

Eigenschaften

IUPAC Name |

2-(7-fluoroquinolin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIYCOZDTFRSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoroquinolin-6-yl)acetic acid typically involves the introduction of the fluorine atom into the quinoline ring followed by the attachment of the acetic acid group. One common method is the nucleophilic displacement of halogen atoms on the quinoline ring with fluorine atoms. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production of 2-(7-Fluoroquinolin-6-yl)acetic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Fluoroquinolin-6-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2-(7-Fluoroquinolin-6-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: The compound’s fluorinated structure enhances its biological activity, making it useful in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-(7-Fluoroquinolin-6-yl)acetic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Quinoline-Based Acetic Acid Derivatives

Key Observations :

- Fluorine vs. Chlorine: The 7-fluoro substituent in 2-(7-Fluoroquinolin-6-yl)acetic acid provides milder electron-withdrawing effects compared to chlorine in the 6-chloro analog . This may reduce reactivity but enhance bioavailability.

- Methyl groups in the 2,4-dimethyl analog (CAS: 1378255-32-3) enhance lipophilicity, affecting membrane permeability .

- Core Heterocycle: ML 3000, a pyrrolizine-acetic acid hybrid, lacks the quinoline ring but shares anti-inflammatory applications. Its gastrointestinal (GI) tolerance is superior to indomethacin due to reduced COX-1 inhibition .

Pharmacological and Chemical Performance

Key Insights :

- GI Tolerance : ML 3000’s pyrrolizine-acetic acid structure minimizes ulcerogenic effects compared to traditional NSAIDs like indomethacin .

- Solubility and Reactivity : The acetic acid moiety in all compounds enhances aqueous solubility, facilitating formulation. Fluorine in the target compound may reduce oxidative metabolism, prolonging half-life .

Biologische Aktivität

2-(7-Fluoroquinolin-6-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

2-(7-Fluoroquinolin-6-yl)acetic acid is characterized by the presence of a fluorine atom at the 7-position of the quinoline ring, which is known to influence its biological properties. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(7-Fluoroquinolin-6-yl)acetic acid derivatives. A study evaluated various synthesized quinoline derivatives against a range of bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of 2-(7-Fluoroquinolin-6-yl)acetic Acid Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 20 | 15 |

| Compound B | S. aureus | 25 | 10 |

| Compound C | Pseudomonas aeruginosa | 18 | 20 |

The Minimum Inhibitory Concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of 2-(7-Fluoroquinolin-6-yl)acetic acid have also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis.

Case Study: Induction of Apoptosis in HeLa Cells

In a controlled experiment, HeLa cells were treated with varying concentrations of 2-(7-Fluoroquinolin-6-yl)acetic acid. The results showed a dose-dependent increase in apoptotic cell death, measured by flow cytometry.

Table 2: Apoptotic Effects of 2-(7-Fluoroquinolin-6-yl)acetic Acid on HeLa Cells

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 50 |

These findings indicate that higher concentrations lead to increased apoptotic activity, suggesting potential therapeutic applications in cancer treatment.

The biological activity of 2-(7-Fluoroquinolin-6-yl)acetic acid is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Signaling Modulation : It appears to affect pathways related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.